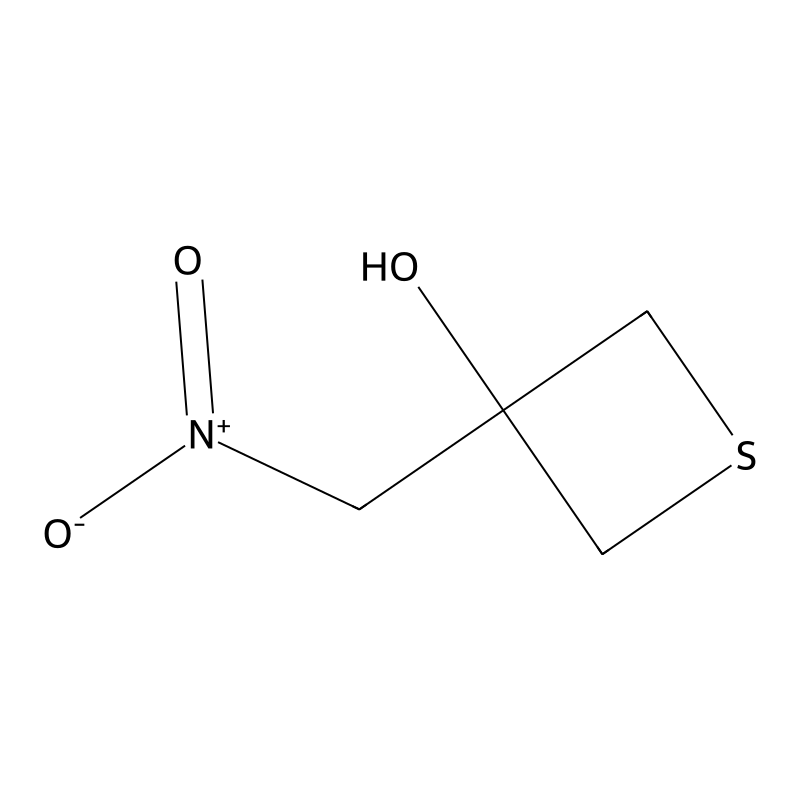

3-(Nitromethyl)thietan-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bioisosteric Replacement:

Scientific Field: Medicinal chemistry and drug design.

Summary: The oxetane ring, structurally similar to 3-(Nitromethyl)thietan-3-ol, can act as a bioisostere for carboxylic acid functional groups.

Methods/Application: Researchers explore the use of 3-(Nitromethyl)thietan-3-ol as a potential surrogate for carboxylic acids in drug molecules.

Results/Outcomes: Insights into designing bioisosteric replacements for improved drug properties

3-(Nitromethyl)thietan-3-ol is a sulfur-containing organic compound with the molecular formula CHNOS. It features a thietan ring, a four-membered cyclic structure that includes sulfur, and a nitromethyl group attached to the third carbon of the ring. This compound has garnered attention due to its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

No known biological function or mechanism of action has been documented for 3-(Nitromethyl)thietan-3-ol.

Due to the lack of research on 3-(Nitromethyl)thietan-3-ol, specific safety information is not available. However, the presence of the nitro group suggests potential hazards. Nitro groups can be explosive or can decompose to form toxic gases under certain conditions []. Standard laboratory safety practices should always be followed when handling unknown compounds.

- Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

- Reduction: It may undergo reduction to yield thiols.

- Substitution: Reacts with halides to form thioethers.

- Addition: Participates in addition reactions with alkenes and alkynes.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution .

The biological activity of 3-(Nitromethyl)thietan-3-ol is primarily associated with its interaction with various enzymes. It has been evaluated as a bioisostere of carboxylic acid functional groups, influencing the eicosanoid biosynthesis pathway. The compound can modulate inflammatory responses by inhibiting the production of eicosanoids, potentially reducing inflammation and pain .

Several synthetic routes have been developed for 3-(Nitromethyl)thietan-3-ol:

- Reaction of 2-(1-Haloalkyl)oxiranes with Ammonium Thiocarbamate: This method involves the ring-opening of oxiranes followed by intramolecular cyclization to form the thietane ring.

- Reaction of 2-(1-Haloalkyl)oxiranes with Monothiocarbamic Acid Salts: Similar to the previous method, this approach provides good yields of various derivatives of 3-thietan-3-ol .

Studies have shown that 3-(Nitromethyl)thietan-3-ol interacts with key enzymes such as cyclooxygenases and lipoxygenases. By mimicking carboxylic acid moieties, it can influence biochemical pathways related to inflammation and pain modulation. Its physicochemical properties, including lipophilicity and permeability, are crucial for its bioavailability and efficacy .

Several compounds share structural similarities with 3-(Nitromethyl)thietan-3-ol. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Hydroxythietane | Contains a hydroxyl group | Different reactivity patterns |

| Thiacyclobutan-3-ol | Four-membered ring with sulfur | Distinct chemical properties compared to thietan derivatives |

| 3-Thietanol | Lacks the nitromethyl group | More basic structure; less complex reactivity |

| 3-Thietanone | Oxidation product of thietan-3-ol | Exhibits unique reactivity with certain reagents |

The uniqueness of 3-(Nitromethyl)thietan-3-ol lies in its nitromethyl substitution, which enhances its reactivity and potential applications compared to its analogs .

Molecular Structure and Characteristics

3-(Nitromethyl)thietan-3-ol is a complex heterocyclic compound with the molecular formula C4H7NO3S and a molecular weight of 149.17 g/mol [1]. This unique molecule incorporates three distinct functional groups within a single structure: a four-membered thietan ring system, a nitromethyl substituent, and a tertiary alcohol functionality positioned at the C-3 carbon of the thietan ring [1] [2].

Thietan Ring System

The thietan ring system forms the core structural framework of 3-(Nitromethyl)thietan-3-ol, consisting of a saturated four-membered heterocycle containing three carbon atoms and one sulfur atom [3]. This ring system exhibits significant ring strain due to the four-membered structure, which deviates substantially from the ideal tetrahedral bond angles [4]. The thietan ring is characterized by its inherent reactivity arising from this ring strain, making thietanes valuable intermediates in organic synthesis [5] [6].

The sulfur atom in the thietan ring possesses two lone pairs of electrons, enabling coordination chemistry applications and influencing the electronic properties of the molecule [4]. Unlike three-membered thiiranes, thietanes demonstrate sufficient stability to serve as effective ligands in metal complexes while maintaining their reactivity toward nucleophilic ring-opening reactions [7] [4].

Nitromethyl Functional Group

The nitromethyl group (-CH2NO2) attached to the thietan ring represents a highly polar and electron-withdrawing substituent [8] [9]. This functional group exhibits a hybrid resonance structure with a full positive charge on nitrogen and half-negative charges on each oxygen atom, resulting in high dipole moments typically ranging from 3.5 to 4.0 Debye [9]. The nitromethyl group significantly influences the electronic distribution throughout the molecule and affects its chemical reactivity [10].

The nitro group orientation with respect to the molecular backbone plays a crucial role in determining electronic transport properties and overall molecular behavior [10]. The electron-withdrawing nature of the nitromethyl substituent stabilizes adjacent carbanions and influences the acidity of neighboring hydrogen atoms [9].

Tertiary Alcohol Functionality

The tertiary alcohol group (-OH) is positioned at the C-3 carbon of the thietan ring, creating a quaternary carbon center that bears both the hydroxyl group and the nitromethyl substituent [1] [2]. This tertiary alcohol configuration contributes to the molecule's hydrogen bonding capabilities and affects its solubility characteristics [11]. The tertiary nature of this alcohol prevents oxidation under typical conditions, distinguishing it from primary and secondary alcohols [11].

The combination of the tertiary alcohol with the thietan ring strain creates unique steric and electronic environments that influence the molecule's overall reactivity profile . This structural arrangement facilitates specific intermolecular interactions through hydrogen bonding while maintaining the ring's inherent reactivity [11].

Physical Properties

Melting and Boiling Points

3-(Nitromethyl)thietan-3-ol exhibits a boiling point of 332.1 ± 27.0°C at 760 mmHg [2]. The elevated boiling point reflects the strong intermolecular forces arising from hydrogen bonding between tertiary alcohol groups and dipole-dipole interactions from the polar nitromethyl substituent [9]. The melting point data for this specific compound remains unavailable in current literature [2].

The high boiling point compared to analogous compounds without nitro groups demonstrates the significant impact of the nitromethyl substituent on physical properties [9]. For comparison, simple thietan derivatives typically exhibit lower boiling points due to reduced intermolecular forces [13] [14].

Solubility Characteristics

The solubility behavior of 3-(Nitromethyl)thietan-3-ol is influenced by the competing effects of the polar nitromethyl and hydroxyl groups versus the hydrophobic thietan ring [9]. Nitro compounds generally exhibit surprisingly low water solubility despite their high polarity, with nitromethane forming saturated aqueous solutions of less than 10% by weight [9].

The tertiary alcohol functionality contributes to hydrogen bonding capabilities, potentially enhancing solubility in polar protic solvents [11]. The presence of the sulfur-containing thietan ring may influence solubility in organic solvents through sulfur-specific interactions [15]. Detailed solubility data for this specific compound in various solvents remains limited in current literature.

Density and Physical State

3-(Nitromethyl)thietan-3-ol possesses a density of 1.5 ± 0.1 g/cm³ [2]. This relatively high density compared to simple organic compounds reflects the presence of the electron-dense nitro group and sulfur atom within the molecular structure [2]. The compound exists as a solid under standard conditions, with storage recommendations indicating stability at room temperature [1].

The physical state and density are consistent with similar nitro-containing heterocyclic compounds, which typically exhibit higher densities due to efficient molecular packing facilitated by strong intermolecular forces [16] [9].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Features

The Nuclear Magnetic Resonance spectroscopic characteristics of 3-(Nitromethyl)thietan-3-ol reflect the unique electronic environments created by its three distinct functional groups [17] [18]. The thietan ring protons are expected to appear as complex multiplets in the ¹H Nuclear Magnetic Resonance spectrum, with chemical shifts influenced by the ring strain and sulfur atom proximity [17].

The nitromethyl protons typically resonate downfield due to the strong electron-withdrawing effect of the nitro group, appearing as a characteristic singlet or complex multiplet depending on coupling patterns [19] [20]. The tertiary alcohol proton, when present and exchangeable, appears as a broad signal that may be suppressed in deuterated solvents [11].

In ¹³C Nuclear Magnetic Resonance spectroscopy, the quaternary carbon bearing both the nitromethyl and hydroxyl groups is expected to appear around 70-80 ppm, characteristic of tertiary alcohols [18]. The thietan ring carbons typically resonate between 25-35 ppm, while the nitromethyl carbon appears significantly downfield due to the attached nitro group [21].

Infrared Absorption Characteristics

The infrared spectrum of 3-(Nitromethyl)thietan-3-ol exhibits several characteristic absorption bands reflecting its functional groups [8] [11]. The tertiary alcohol O-H stretch appears as a broad, strong absorption around 3400 cm⁻¹, typical for hydrogen-bonded hydroxyl groups [11].

The nitromethyl group produces two distinctive strong absorptions: the asymmetric NO₂ stretch at approximately 1550-1500 cm⁻¹ and the symmetric NO₂ stretch at 1390-1330 cm⁻¹ [8] [9]. These peaks represent the most intense features in the infrared spectrum and serve as definitive markers for nitro group identification [8].

The tertiary alcohol C-O stretch typically appears between 1210-1100 cm⁻¹, overlapping with the range observed for secondary alcohols but distinguishable from primary alcohols [11]. Additional absorptions from the thietan ring system contribute to the fingerprint region complexity below 1500 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-(Nitromethyl)thietan-3-ol reveals characteristic fragmentation patterns influenced by the compound's unique structural features [22]. The molecular ion peak appears at m/z 149, corresponding to the molecular weight of the intact molecule [1].

Common fragmentation pathways include loss of the nitro group (NO₂, 46 mass units) and loss of water from the tertiary alcohol (H₂O, 18 mass units) [22]. The thietan ring may undergo characteristic ring-opening fragmentations, potentially forming linear sulfur-containing fragments [22].

The nitromethyl group fragmentation typically involves loss of nitrous acid (HNO₂, 47 mass units) or nitrogen dioxide, patterns commonly observed in nitro-containing compounds [22]. The combination of multiple functional groups creates complex fragmentation patterns that require careful interpretation for structural confirmation.

Molecular Descriptors

International Chemical Identifier and Simplified Molecular Input Line Entry System Representations

The International Chemical Identifier for 3-(Nitromethyl)thietan-3-ol is InChI=1S/C4H7NO3S/c6-4(1-5(7)8)2-9-3-4/h6H,1-3H2 [2]. This standardized representation encodes the molecular connectivity and provides a unique identifier for database searches and chemical informatics applications [23].

The Simplified Molecular Input Line Entry System representation is C1C(CS1)(CN+[O-])O [2]. This linear notation efficiently describes the molecular structure, indicating the thietan ring closure, tertiary alcohol functionality, and nitromethyl substituent positioning [24].

These molecular descriptors facilitate computational studies and database searches while ensuring unambiguous chemical identification across different software platforms and databases [23] [24].

Polarizability Parameters

3-(Nitromethyl)thietan-3-ol exhibits a polarizability of 13.6 ± 0.5 × 10⁻²⁴ cm³ [2]. This parameter reflects the ease with which the electron cloud can be distorted by external electric fields and influences intermolecular interactions and physical properties [25].

The relatively high polarizability compared to simple alkanes results from the presence of the sulfur atom, which contributes significantly to molecular polarizability due to its larger electron cloud [25]. The nitro group also contributes to the overall polarizability through its extended π-electron system [25].

This polarizability value is consistent with similar sulfur and nitrogen-containing heterocycles and influences the compound's behavior in various chemical and physical processes [25].

Vapor Pressure Characteristics

The vapor pressure of 3-(Nitromethyl)thietan-3-ol at 25°C is reported as 0.0 ± 1.6 mmHg, indicating extremely low volatility [2]. This minimal vapor pressure reflects the strong intermolecular forces arising from hydrogen bonding and dipole-dipole interactions [25].

The low vapor pressure has practical implications for handling and storage, suggesting minimal evaporation under standard laboratory conditions [2]. This characteristic distinguishes the compound from more volatile thietan derivatives and aligns with the behavior expected for compounds containing both nitro and alcohol functional groups [9].

The vapor pressure data supports the classification of this compound as a low-volatility material, consistent with its high boiling point and strong intermolecular forces [2] [25].

Data Summary Tables

Table 1: Physical Properties of 3-(Nitromethyl)thietan-3-ol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₇NO₃S | [1] |

| Molecular Weight | 149.17 g/mol | [1] |

| Boiling Point | 332.1 ± 27.0°C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Vapor Pressure (25°C) | 0.0 ± 1.6 mmHg | [2] |

| Polarizability | 13.6 ± 0.5 × 10⁻²⁴ cm³ | [2] |

| Flash Point | 154.7 ± 23.7°C | [2] |

Table 2: Spectroscopic Characteristics

| Technique | Characteristic Features | Wavenumber/Chemical Shift |

|---|---|---|

| Infrared Spectroscopy | O-H stretch (tertiary alcohol) | ~3400 cm⁻¹ |

| Infrared Spectroscopy | NO₂ asymmetric stretch | 1550-1500 cm⁻¹ |

| Infrared Spectroscopy | NO₂ symmetric stretch | 1390-1330 cm⁻¹ |

| Infrared Spectroscopy | C-O stretch (tertiary alcohol) | 1210-1100 cm⁻¹ |

| ¹³C Nuclear Magnetic Resonance | Quaternary carbon | 70-80 ppm |

| ¹³C Nuclear Magnetic Resonance | Thietan ring carbons | 25-35 ppm |

Table 3: Molecular Descriptors

| Descriptor Type | Value |

|---|---|

| International Chemical Identifier | InChI=1S/C4H7NO3S/c6-4(1-5(7)8)2-9-3-4/h6H,1-3H2 |

| International Chemical Identifier Key | JMDCVSJNCMJHJN-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1C(CS1)(CN+[O-])O |

| CAS Registry Number | 1379812-19-7 |

Thietane Ring Construction Strategies

The synthesis of thietane ring systems forms the foundation for accessing 3-(Nitromethyl)thietan-3-ol. Several well-established methodologies have been developed for thietane ring construction, each offering unique advantages in terms of substrate scope, reaction conditions, and stereochemical outcomes.

Double Nucleophilic Displacements of 1,3-Dihaloalkanes

Double nucleophilic displacement reactions represent one of the most traditional and widely applied methods for thietane synthesis [1] [2]. This approach involves the treatment of 1,3-dihaloalkanes with sodium sulfide under basic conditions, resulting in the formation of four-membered thietane rings through consecutive nucleophilic substitution reactions.

The mechanism proceeds through an initial nucleophilic attack of sulfide ion on one of the halogenated carbons, followed by intramolecular cyclization through displacement of the second halogen. The reaction typically requires elevated temperatures and extended reaction times to achieve complete cyclization [1].

Recent advances have demonstrated the utility of this methodology in preparing thietane derivatives from 2,2-bis(bromomethyl)propane-1,3-diol, which upon treatment with sodium sulfide yields thietane-3,3-diyldimethanol in moderate to good yields [1]. The reaction conditions can be optimized by varying the solvent system, temperature, and reaction time to improve yields and reduce side product formation.

Stepwise Nucleophilic Displacements

Stepwise nucleophilic displacement strategies provide enhanced control over the cyclization process compared to double displacement methods [1] [2]. This approach involves the sequential introduction of nucleophiles, allowing for the selective formation of intermediate species that can be further manipulated to achieve the desired thietane ring system.

The stepwise approach has been particularly successful in carbohydrate chemistry, where dimesylated sugar derivatives serve as starting materials [1]. The first displacement typically involves the selective reaction of a primary mesylate with potassium thioacetate, yielding a monothioacetate intermediate in approximately 80% yield. The second displacement step involves intramolecular cyclization under mild basic conditions, affording the desired thietane ring system in yields exceeding 90% [1].

This methodology offers several advantages, including improved regioselectivity, milder reaction conditions, and reduced formation of unwanted byproducts. The ability to isolate and purify intermediates also facilitates mechanistic studies and optimization of individual steps.

Ring-Opening of Three-Membered Heterocycles

The ring-opening approach to thietane synthesis exploits the inherent ring strain in three-membered heterocycles to drive ring expansion reactions [4] [1]. This methodology is particularly valuable for accessing substituted thietane derivatives with specific stereochemical relationships.

Thiiranes serve as excellent substrates for ring expansion reactions, with trimethyloxosulfonium iodide in the presence of sodium hydride providing an efficient protocol for thietane formation [4]. The reaction proceeds through nucleophilic ring-opening of the thiirane by dimethyloxosulfonium methylide, followed by intramolecular displacement of the dimethyloxosulfonium moiety by the generated thiolate [4].

Chloromethyloxirane derivatives have also been successfully employed in this approach, reacting with hydrogen sulfide in the presence of barium hydroxide to yield thietane-3-ol derivatives [1]. This methodology is particularly attractive for the synthesis of functionalized thietanes, as the ring-opening reaction can be performed under mild conditions with excellent yields.

Thiourea-Mediated Approaches

Thiourea-mediated cyclization reactions represent a versatile strategy for thietane ring construction, offering advantages in terms of functional group tolerance and reaction conditions [1] [5]. This approach typically involves the treatment of appropriate dihalogenated precursors with thiourea, followed by basic hydrolysis to generate the thietane ring system.

The reaction mechanism involves the initial formation of isothiouronium salt intermediates through nucleophilic attack of thiourea on the halogenated carbons. Subsequent treatment with base leads to the formation of thiolate intermediates, which undergo intramolecular cyclization to afford the desired thietane products [1].

This methodology has been successfully applied to the synthesis of 3-chloromethyl-3-hydroxymethylthietane from 3,3-bis(chloromethyl)oxetane in the presence of perchloric acid [1]. The reaction conditions can be optimized to control the formation of spirocyclic products through extended reaction times and elevated temperatures.

Nitromethylation Methods

The introduction of nitromethyl groups represents a critical step in the synthesis of 3-(Nitromethyl)thietan-3-ol. Several methodologies have been developed for the nitromethylation of organic substrates, each offering unique advantages in terms of substrate scope and reaction conditions.

Direct Nitromethylation Techniques

Direct nitromethylation methods involve the direct introduction of nitromethyl groups through nucleophilic substitution or addition reactions [6] [7]. These approaches typically employ nitromethane as the nucleophile under basic conditions, with the nitronate anion serving as the active nucleophilic species.

Palladium-catalyzed nitromethylation of aryl halides has emerged as a powerful method for the direct introduction of nitromethyl groups [6]. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the nitronate anion and reductive elimination to afford the nitromethylated product. This methodology offers excellent functional group tolerance and can be performed under mild reaction conditions.

The direct nitromethylation of alkenes represents another important approach, with various transition metal catalysts facilitating the addition of nitromethyl groups across carbon-carbon double bonds [8] [9]. These reactions typically require elevated temperatures and extended reaction times but offer access to a diverse range of nitromethylated products.

Michael/Retro-Claisen Fragmentation Reactions

Michael addition followed by retro-Claisen fragmentation represents a powerful cascade reaction for the synthesis of nitromethyl-containing compounds [10] [11]. This approach involves the initial Michael addition of nitromethane to activated acceptors, followed by hemiketal formation and subsequent fragmentation to yield the desired nitromethyl products.

The reaction mechanism involves the nucleophilic addition of nitronate anion to the Michael acceptor, typically a 2-hydroxy-trans-β-nitrostyrene derivative [10]. The resulting adduct undergoes intramolecular hemiketal formation, followed by retro-Claisen fragmentation to afford the nitromethyl ketone product. This methodology is particularly attractive for the synthesis of complex nitromethyl-containing structures from readily available starting materials.

Recent developments have demonstrated the utility of vesicular nanoreactors in facilitating these cascade reactions, with dithiocarbamate amphiphiles serving as efficient catalysts for the Michael addition/hemiketalization/retro-Claisen fragmentation sequence [10]. The reaction proceeds smoothly in aqueous media without requiring acidic dehydration conditions, making it an environmentally friendly approach to nitromethyl compound synthesis.

Hydroxylation Strategies for Thietane Derivatives

The introduction of hydroxyl groups into thietane derivatives requires careful consideration of the substrate's electronic and steric properties. Several methodologies have been developed for the hydroxylation of thietane systems, each offering unique advantages in terms of selectivity and reaction conditions.

Oxidative hydroxylation methods typically involve the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide to introduce hydroxyl groups [12]. The reaction conditions must be carefully controlled to avoid over-oxidation or ring-opening reactions, which can lead to the formation of unwanted byproducts.

Enzymatic hydroxylation approaches have gained increasing attention due to their excellent selectivity and mild reaction conditions [13] [12]. These methods typically employ hydroxylase enzymes to catalyze the selective introduction of hydroxyl groups at specific positions on the thietane ring system. The enzymatic approach offers several advantages, including high regioselectivity, stereoselectivity, and the ability to perform reactions under physiological conditions.

Photochemical hydroxylation methods represent another important approach, with various photocatalysts facilitating the selective introduction of hydroxyl groups [14] [15]. These reactions typically require specific wavelengths of light and can be performed under mild conditions with excellent selectivity.

Specific Synthetic Routes to 3-(Nitromethyl)thietan-3-ol

Current Synthetic Pathways

The synthesis of 3-(Nitromethyl)thietan-3-ol requires the careful orchestration of thietane ring construction, nitromethylation, and hydroxylation steps. Several synthetic routes have been developed, each offering unique advantages in terms of efficiency and scalability.

Route 1: Thietane Ring Construction Followed by Functionalization

The most straightforward approach involves the initial construction of the thietane ring system, followed by sequential introduction of the nitromethyl and hydroxyl groups. This route typically begins with the formation of thietan-3-one through established cyclization methodologies, followed by nucleophilic addition of nitromethane to afford the nitromethyl-substituted intermediate. Subsequent reduction or hydroxylation reactions yield the desired 3-(Nitromethyl)thietan-3-ol product [17].

Route 2: Functionalized Precursor Cyclization

An alternative approach involves the preparation of appropriately functionalized precursors containing both nitromethyl and hydroxyl groups, followed by cyclization to form the thietane ring system. This route offers potential advantages in terms of regioselectivity and the ability to introduce multiple functional groups simultaneously [1] [2].

Route 3: Ring Expansion of Functionalized Thiiranes

The ring expansion of appropriately substituted thiiranes represents another viable approach to 3-(Nitromethyl)thietan-3-ol synthesis. This route involves the preparation of nitromethyl-substituted thiiranes, followed by ring expansion using established methodologies such as trimethyloxosulfonium iodide treatment [4] [18].

Optimization of Reaction Parameters

The optimization of reaction parameters is crucial for achieving high yields and selectivities in the synthesis of 3-(Nitromethyl)thietan-3-ol. Several key parameters must be carefully controlled to ensure successful synthesis.

Temperature Control

Temperature plays a critical role in thietane synthesis, with elevated temperatures typically required for cyclization reactions [1] [2]. However, excessive temperatures can lead to decomposition or rearrangement reactions, necessitating careful optimization of reaction conditions. For thietane ring construction, temperatures in the range of 80-120°C are commonly employed, while nitromethylation reactions often require temperatures between 60-100°C [6] [9].

Solvent Selection

The choice of solvent significantly impacts both reaction rates and product selectivity. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide are commonly employed for cyclization reactions, while nitromethylation reactions often benefit from the use of nitromethane as both solvent and reagent [1] [6]. The solubility characteristics of 3-(Nitromethyl)thietan-3-ol in various solvents must be considered during purification and isolation procedures [19].

Catalyst Systems

The selection of appropriate catalyst systems is crucial for achieving high yields and selectivities. Palladium-based catalysts have shown particular promise for nitromethylation reactions, while Lewis acids such as titanium(IV) chloride and aluminum(III) chloride can facilitate cyclization reactions [6] [20]. The optimization of catalyst loading and reaction conditions is essential for maximizing efficiency and minimizing side reactions.

Reaction Atmosphere

The maintenance of appropriate reaction atmospheres is important for preventing oxidation or decomposition reactions. Inert atmospheres such as nitrogen or argon are commonly employed, particularly for reactions involving sensitive intermediates or reagents [20] [21]. The exclusion of moisture may also be necessary for certain reaction steps.

Purification and Analytical Methods

The successful synthesis of 3-(Nitromethyl)thietan-3-ol requires effective purification and analytical characterization methods to ensure product identity and purity.

Purification Methods

Chromatographic techniques represent the primary methods for purifying 3-(Nitromethyl)thietan-3-ol. Flash column chromatography using silica gel as the stationary phase and appropriate solvent systems provides effective separation of the desired product from impurities and byproducts [20] [21]. The polar nature of the compound necessitates the use of polar eluent systems, typically incorporating alcohols or other polar solvents.

High-performance liquid chromatography (HPLC) can be employed for final purification steps, particularly when high purity is required [20]. Reverse-phase HPLC systems using water-acetonitrile or water-methanol mobile phases are commonly employed for polar compounds such as 3-(Nitromethyl)thietan-3-ol.

Crystallization techniques may also be applicable, depending on the solubility characteristics of the compound in various solvents [22]. The identification of suitable crystallization solvents requires systematic screening of solvent systems to identify conditions that promote crystal formation while minimizing impurity incorporation.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides the most definitive method for structural characterization of 3-(Nitromethyl)thietan-3-ol [23]. Proton NMR spectra exhibit characteristic resonances for the thietane ring protons, nitromethyl protons, and hydroxyl proton. The thietan ring protons typically appear as complex multiplets in the 2.5-4.0 ppm region, while nitromethyl protons resonate downfield due to the electron-withdrawing effect of the nitro group [24].

Carbon-13 NMR spectroscopy provides complementary structural information, with the quaternary carbon bearing both nitromethyl and hydroxyl groups appearing around 70-80 ppm [20]. The nitromethyl carbon appears significantly downfield due to the attached nitro group, while thietane ring carbons typically resonate between 25-35 ppm .

Infrared spectroscopy offers rapid identification of functional groups present in 3-(Nitromethyl)thietan-3-ol [25]. The tertiary alcohol O-H stretch appears as a broad, strong absorption around 3400 cm⁻¹, while the nitromethyl group produces characteristic strong absorptions at approximately 1550-1500 cm⁻¹ (asymmetric NO₂ stretch) and 1390-1330 cm⁻¹ (symmetric NO₂ stretch) [25].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for 3-(Nitromethyl)thietan-3-ol [17]. The molecular ion peak at m/z 149 (corresponding to the molecular formula C₄H₇NO₃S) serves as definitive confirmation of the compound's identity. Characteristic fragmentation patterns involving loss of the nitromethyl group and hydroxyl group provide additional structural information.

Purity Assessment

The assessment of product purity is crucial for ensuring the quality and consistency of synthesized 3-(Nitromethyl)thietan-3-ol. High-performance liquid chromatography coupled with appropriate detection methods (UV-visible, mass spectrometry) provides quantitative purity assessment [26] [20]. The establishment of validated analytical methods is essential for routine quality control applications.

Elemental analysis provides an independent method for purity assessment, with theoretical values for carbon, hydrogen, nitrogen, and sulfur content serving as benchmarks for product quality [17]. Deviations from theoretical values may indicate the presence of impurities or incomplete reactions.